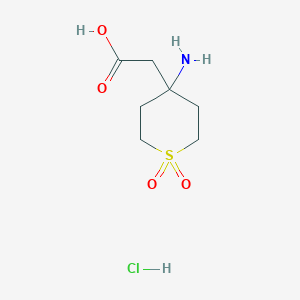
2-(4-Amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO4S . It is a solid substance and is stored at room temperature . The compound has a molecular weight of 257.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4S.ClH/c9-6-8(5-7(10)11)1-3-14(12,13)4-2-8;/h1-6,9H2,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Amines, which are part of this compound, are known to react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .Physical and Chemical Properties Analysis
This compound is a solid substance and is stored at room temperature . It has a molecular weight of 257.74 .Applications De Recherche Scientifique
Herbicide Formulation and Agricultural ApplicationsResearch has focused on the formulation and efficacy of herbicides, such as 2,4-dichlorophenoxy-acetic acid (2,4-D), highlighting the importance of chemical modifications to improve agricultural outcomes. A study by Volgas, Mack, and Roberts (2005) compared a new formulation of 2,4-D with amine and ester formulations, revealing differences in herbicide efficacy, surfactant properties, and fertilizer compatibility (Volgas, Mack, & Roberts, 2005). This research suggests the potential for optimizing herbicide formulations through chemical modifications, which could be applicable to compounds like "2-(4-Amino-1,1-dioxothian-4-yl)acetic acid; hydrochloride."
Environmental Remediation and Phytoremediation
Germaine et al. (2006) explored the use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, specifically focusing on 2,4-dichlorophenoxyacetic acid. This research demonstrates the potential for biotechnological approaches to reduce herbicide residues in the environment, a principle that could extend to the remediation of residues from similar compounds (Germaine et al., 2006).
Mechanistic Studies and Chemical Reactivity
Li et al. (2013) investigated the hydrolysis reaction mechanism in the metabolism of 2,4-D, a related herbicide, using a density functional theory approach. The study provides insights into the chemical reactivity and degradation pathways of chlorophenoxy acetic acids, which could inform the environmental fate and degradation strategies for "2-(4-Amino-1,1-dioxothian-4-yl)acetic acid; hydrochloride" (Li et al., 2013).
Synthesis and Functionalization for Drug Discovery
Kikelj et al. (1991) described the synthesis and functionalization of compounds related to "2-(4-Amino-1,1-dioxothian-4-yl)acetic acid; hydrochloride," highlighting the potential for creating bioactive molecules through targeted chemical modifications. This research might inform the synthesis and application of similar compounds in medicinal chemistry and drug development (Kikelj et al., 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(4-amino-1,1-dioxothian-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c8-7(5-6(9)10)1-3-13(11,12)4-2-7;/h1-5,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXXSYRENOBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)





![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2862372.png)
![3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862373.png)


![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)hexanoic acid](/img/structure/B2862377.png)


